2,6,10,14-Tetramethylpentadecan-2-ol

Description

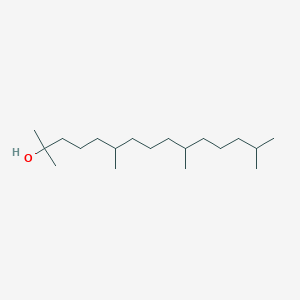

2,6,10,14-Tetramethylpentadecan-2-ol (C₁₉H₄₀O, molecular weight: 284.5 g/mol) is a branched-chain secondary alcohol with four methyl groups at positions 2, 6, 10, and 12. It is synthesized via the condensation of 6,10,14-trimethylpentadecan-2-one with methylmagnesium iodide in anhydrous diethyl ether . This compound is notable for its resistance to anaerobic microbial degradation under sulfate-reducing conditions, unlike its ketone precursor . It has been identified in environmental studies (e.g., marine sediments) and microbial remediation research .

Properties

CAS No. |

21980-66-5 |

|---|---|

Molecular Formula |

C19H40O |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

2,6,10,14-tetramethylpentadecan-2-ol |

InChI |

InChI=1S/C19H40O/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5,6)20/h16-18,20H,7-15H2,1-6H3 |

InChI Key |

ZOSMZZWFQFQQGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,10,14-Tetramethylpentadecan-2-ol typically involves the hydrogenation of pristane, which is obtained from natural sources such as shark liver oil. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of pristane from natural sources, followed by its hydrogenation under controlled conditions to yield the desired alcohol. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Chemical Reaction Pathways

2.1 Dehydration and Hydrogenation

The alcohol undergoes dehydration to form an alkene intermediate, followed by hydrogenation using Pd/C catalysts to yield pristane (2,6,10,14-tetramethylpentadecane). This two-step process is critical in industrial and laboratory syntheses .

2.2 Oxidation

While not explicitly detailed in available literature, secondary alcohols like this compound typically oxidize to ketones under acidic/oxidative conditions.

2.3 Halogenation

Alkanes derived from this compound (e.g., pristane) exhibit halogenation reactivity under UV or heat, suggesting analogous behavior for the alcohol.

Reaction Mechanisms and Optimization

3.1 Flow Synthesis Dynamics

In flow reactor systems, the alcohol reacts with hydrogen gas (H₂) in solvents like ethyl acetate (EtOAc) or isopropanol (i-PrOH). Pd/C catalysts facilitate both dehydration and hydrogenation, with reaction rates influenced by solvent composition (e.g., EtOAc/i-PrOH mixtures accelerate H₂ activation) .

3.2 Byproduct Formation

Ketones and secondary alcohols may form transiently during hydrogenation, depending on reaction conditions. For example, ketone intermediates like 2,6,10,14-tetramethylpentadecan-4-one are detected during prolonged reactions .

Structural and Functional Insights

The compound’s structure—C19H40O —features a highly branched carbon chain with a hydroxyl group at position 2. This branching impacts physical properties like solubility and thermal stability, which are critical for industrial applications .

4.1 NMR and Spectroscopic Analysis

Key spectral data includes:

Scientific Research Applications

2,6,10,14-Tetramethylpentadecan-2-ol has diverse applications in scientific research, including:

Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.

Biology: Studied for its role in the metabolism of marine organisms and its potential as a biomarker.

Medicine: Investigated for its anti-inflammatory and immunomodulatory properties.

Industry: Utilized in the formulation of lubricants, cosmetics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6,10,14-Tetramethylpentadecan-2-ol involves its interaction with cellular membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific enzymes, modulating their activity and influencing metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound Name | Molecular Formula | Functional Group | Key Structural Features |

|---|---|---|---|

| 2,6,10,14-Tetramethylpentadecan-2-ol | C₁₉H₄₀O | Secondary alcohol | Four methyl branches; hydroxyl at C2 |

| 6,10,14-Trimethylpentadecan-2-one | C₁₈H₃₄O | Ketone | Methyl branches at C6,10,14; ketone at C2 |

| 2,6,10,14-Tetramethylpentadecane (pristane) | C₁₉H₄₀ | Alkane | Fully saturated; no functional groups |

| 2,6,10,14-Tetramethylpentadec-2-ene | C₁₉H₃₈ | Alkene | Double bond at C2; methyl branches |

| 3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-ol | C₂₀H₃₄O | Primary alcohol | Four double bonds; hydroxyl at C1 |

Environmental Behavior and Degradation

- This compound : Resists degradation under sulfate-reducing conditions, unlike its ketone counterpart, which is metabolized by marine microbes .

- Pristane : Persists in marine environments; used as a biomarker for sea-ice conditions in sediment cores .

- 6,10,14-Trimethylpentadecan-2-one : Degraded anaerobically by sulfate-reducing bacteria, producing secondary alcohols as intermediates .

Key Research Findings

Microbial Degradation : While 6,10,14-trimethylpentadecan-2-one is metabolized under sulfate-reducing conditions, this compound remains recalcitrant, highlighting the role of functional groups in biodegradation .

Industrial Use : Pristane’s market is well-established, with applications in pharmaceuticals and chemicals, while the alcohol derivative remains a niche compound .

Structural Influence on Reactivity : The hydroxyl group in this compound reduces its volatility compared to pristane, making it less suitable for GC-MS analysis without derivatization .

Biological Activity

2,6,10,14-Tetramethylpentadecan-2-ol is a long-chain saturated alcohol with the molecular formula C₁₉H₄₀O and a molecular weight of approximately 284.52 g/mol. This compound is structurally related to pristane (2,6,10,14-tetramethylpentadecane), a natural alkane found in various biological sources such as shark liver oil. The unique structure of this compound, characterized by a long hydrophobic carbon chain and a hydroxyl group at the second carbon position, confers significant biological activity and potential applications in various fields.

The synthesis of this compound can be achieved through various organic reactions, including reductions and alkylations. Its chemical behavior is defined by its hydrophobic nature and the presence of the hydroxyl functional group, which influences its solubility and interaction with biological membranes.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

1. Immunological Effects

- Pristane has been shown to induce autoimmune diseases in laboratory animals. Studies have demonstrated that it activates CD4+ T cells that are MHC class II restricted and arthritogenic in vivo. This suggests that derivatives like this compound may also have immunomodulatory effects relevant to autoimmune conditions .

2. Lipid Metabolism

- The compound may influence lipid metabolism. Its structural similarity to other long-chain alcohols suggests potential roles in lipid transport and metabolism within biological systems.

3. Antimicrobial Properties

- Preliminary studies have indicated that related compounds exhibit antimicrobial activities. For instance, compounds derived from similar structures have shown antibacterial properties against various pathogens . Further research is needed to explore the specific antimicrobial effects of this compound.

4. Genotoxicity and Cellular Interaction

- Interaction studies have focused on the compound's effects on cellular membranes and potential genotoxicity. Understanding these interactions is crucial for assessing the safety and efficacy of this compound in therapeutic applications.

Comparative Analysis with Related Compounds

The following table outlines the characteristics of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pristane (2,6,10,14-tetramethylpentadecane) | Saturated hydrocarbon without functional groups | Induces autoimmune responses |

| Phytane (2,6,10,14-tetramethylhexadecane) | Similar structure but with two additional carbons | Used as a biomarker in petroleum studies |

| 2-Methylhexadecan-1-ol | A branched alcohol with one less methyl group | Different solubility profile |

| 3-Hydroxytridecane | A shorter chain alcohol with hydroxyl group | Potentially different biological activity |

Case Studies

- Autoimmunity Induction : In a study involving pristane administration in rats, it was observed that both CD4+ and CD8+ T cells significantly expanded in draining lymph nodes post-injection. This model has implications for understanding how this compound may similarly affect immune responses .

- Microbial Interaction : Research on microbial degradation highlighted that neither hexadecan-2-one nor this compound was depleted after one year of incubation under anaerobic conditions. This stability suggests potential applications in bioremediation or as a stable biomarker .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.